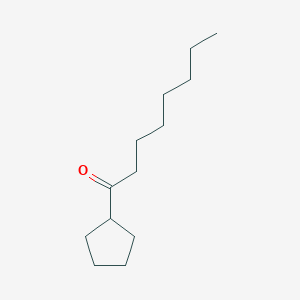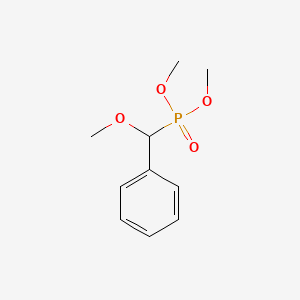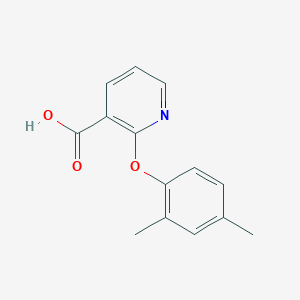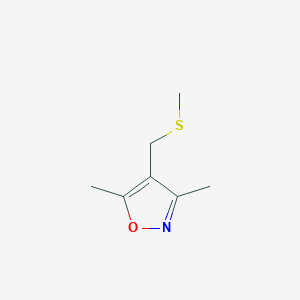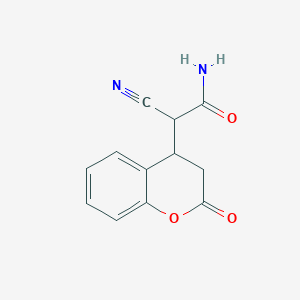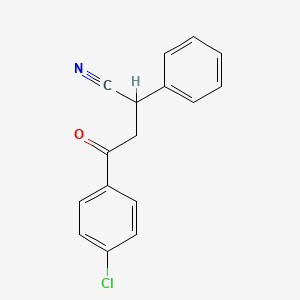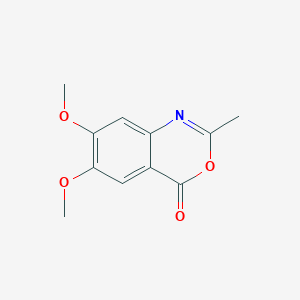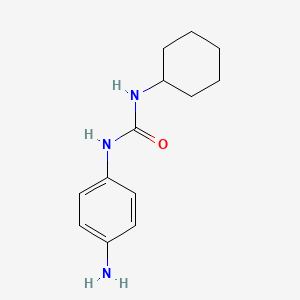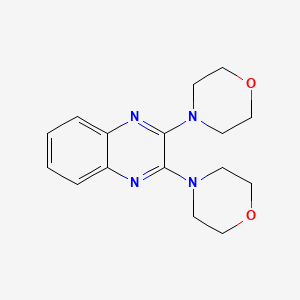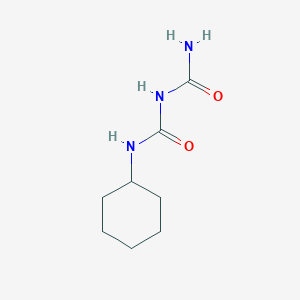
N-cyclohexyldicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyldicarbonimidic diamide is an organic compound with the molecular formula C8H15N3O2. It is known for its use in organic synthesis, particularly in peptide synthesis. This compound is characterized by its linear structure and the presence of a carbodiimide functional group, which is essential for its reactivity in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-cyclohexyldicarbonimidic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide. The reaction proceeds as follows: [ (R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O ] Alternatively, the dehydration of N,N’-dialkylureas can yield this compound: [ (R(H)N)_2CO \rightarrow (RN)_2C + H_2O ] Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents in this reaction .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of cyclohexylamine with carbon disulfide to form N,N’-cyclohexylthiourea, which is then desulfurized to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyldicarbonimidic diamide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form guanidines.
Condensation Reactions: It is widely used in peptide synthesis, where it facilitates the formation of peptide bonds by reacting with carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, amines, and alcohols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include peptides, esters, and guanidines. These products are essential in various fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
N-cyclohexyldicarbonimidic diamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-cyclohexyldicarbonimidic diamide involves its role as a coupling agent. It facilitates the formation of peptide bonds by activating carboxylic acids to react with amines, forming an O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired peptide bond, with the byproduct being dicyclohexylurea .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyldicarbonimidic diamide is often compared with other carbodiimides, such as N,N’-dicyclohexylcarbodiimide and N,N’-diisopropylcarbodiimide. While all these compounds serve as coupling agents in peptide synthesis, this compound is unique due to its specific reactivity and the stability of its intermediates .
List of Similar Compounds
- N,N’-dicyclohexylcarbodiimide
- N,N’-diisopropylcarbodiimide
- N,N’-dimethylcarbodiimide
Eigenschaften
CAS-Nummer |
68498-52-2 |
|---|---|
Molekularformel |
C24H18N4Na2O7S2 |
Molekulargewicht |
584.5 g/mol |
IUPAC-Name |
disodium;6-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C24H20N4O7S2.2Na/c1-2-35-21-10-7-19(8-11-21)26-25-17-3-5-18(6-4-17)27-28-20-9-12-23-16(13-20)14-22(36(29,30)31)15-24(23)37(32,33)34;;/h3-15H,2H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
AGBBNHKFMVBCJG-UHFFFAOYSA-L |
SMILES |
C1CCC(CC1)NC(=O)NC(=O)N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC4=CC(=CC(=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


